N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide
Description
Historical Context of Heterocyclic Hybrid Compound Development
The evolution of heterocyclic hybrid compounds traces back to the mid-20th century, when chemists began systematically combining distinct heterocyclic motifs to enhance bioactivity and pharmacokinetic profiles. Thiadiazole derivatives emerged as critical building blocks during this period due to their electron-rich aromatic systems and versatile hydrogen-bonding capabilities. The integration of morpholine rings, first explored in the 1970s, addressed solubility challenges inherent to many heterocyclic systems, while pyridazine frameworks gained prominence in the 1990s for their kinase-inhibitory potential. The strategic fusion of these scaffolds in this compound exemplifies modern molecular hybridization approaches that prioritize synergistic pharmacological effects over isolated moiety optimization.
Significance in Medicinal Chemistry Research
This compound occupies a unique niche in drug discovery due to its multimodal mechanism of action and structural tunability. The ethylthio substitution at the thiadiazole C5 position enhances lipophilicity, facilitating membrane penetration, while the morpholine oxygen participates in critical hydrogen-bonding interactions with biological targets. Pyridazine carboxamides contribute planar aromaticity essential for π-π stacking in enzyme active sites, particularly in kinase inhibition. These features collectively enable:
- Modulation of ATP-binding pockets in oncogenic kinases
- Interference with bacterial DNA gyrase topology
- Stabilization of tumor suppressor protein conformations
Recent high-throughput screening campaigns have identified this compound as a hit against drug-resistant Staphylococcus aureus strains and triple-negative breast cancer cell lines, underscoring its broad therapeutic potential.
Constituent Privileged Scaffolds Analysis
The molecular architecture of this compound incorporates three pharmacologically validated scaffolds:
1.3.1. 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring system contributes:
- Enhanced metabolic stability via sulfur-mediated detoxification resistance
- Electrophilic sites for covalent bond formation with cysteine residues
- Conformational rigidity that improves target selectivity
Comparative studies demonstrate a 3.2-fold increase in antiproliferative activity when the ethylthio group occupies the C5 position versus methylthio analogs.
1.3.2. Morpholine Substituent
The morpholine oxygen serves dual roles:
- Improving aqueous solubility (logP reduction of 0.8 versus non-oxygenated analogs)
- Participating in hydrogen-bond networks with Asp86 in EGFR kinase domains
1.3.3. Pyridazine Carboxamide Framework
This planar system enables:
- Intercalation into DNA base pairs (IC50 = 2.1 μM in topoisomerase II assays)
- Chelation of divalent metal ions in bacterial metalloenzymes
The table below summarizes key physicochemical parameters of these scaffolds:
| Scaffold | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors |
|---|---|---|---|
| 1,3,4-Thiadiazole | 1.2 | 41.5 | 0 |
| Morpholine | -0.3 | 20.2 | 1 |
| Pyridazine Carboxamide | 0.7 | 78.9 | 2 |
Current Research Landscape
Contemporary studies focus on three primary domains:
1.4.1. Synthetic Methodology Optimization
Recent advances employ ultrasound-assisted synthesis to reduce reaction times from 48 hours to 6 hours while maintaining yields above 85%. Key innovations include:
- Transition metal-free cyclization using I2/DMSO oxidative systems
- Microwave-assisted Buchwald-Hartwig amination for morpholine incorporation
1.4.2. Biological Evaluation
Ongoing preclinical investigations reveal promising results:
| Assay Type | Target | IC50/EC50 | Reference Model |
|---|---|---|---|
| Kinase Inhibition | EGFR T790M/L858R | 11.3 nM | H1975 Xenografts |
| Antimicrobial | DNA Gyrase (S. aureus) | 0.8 μg/mL | MIC90 Determination |
| Antiproliferative | MDA-MB-231 Cells | 1.4 μM | Colony Formation Assay |
Data synthesized from in vitro studies.
1.4.3. Computational Modeling Molecular dynamics simulations predict strong binding affinity (-9.8 kcal/mol) for the compound’s carboxamide group with HER2’s extracellular domain, suggesting potential in HER2-positive cancers. Density functional theory (DFT) analyses further validate the electronic effects of ethylthio substitution on thiadiazole ring reactivity.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-morpholin-4-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2S2/c1-2-22-13-18-17-12(23-13)14-11(20)9-3-4-10(16-15-9)19-5-7-21-8-6-19/h3-4H,2,5-8H2,1H3,(H,14,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOXAXNHNCQCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylthiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by cyclization of a suitable hydrazine derivative with a dicarbonyl compound.
Formation of the Morpholine Ring: The morpholine ring can be introduced by reacting the intermediate with morpholine under basic conditions.
Coupling Reactions: The final step involves coupling the thiadiazole, pyridazine, and morpholine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Substitution Reactions
The ethylthio group in the thiadiazole ring can undergo alkylating or dealkylating reactions:
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S-alkylation : Analogous compounds (e.g., 5-(S-alkyl)sulfanyl-1,3,4-thiadiazole derivatives) are synthesized by treating thiolates with alkylating agents like chloroacetone or ethyl chloroacetate .
-
Thioether cleavage : Potential dealkylation under acidic/basic conditions, though no direct evidence is provided for this specific compound.
Oxidation/Reduction
Sulfur moieties in the thiadiazole and ethylthio groups are reactive:
-
Oxidation : Thiadiazole rings and thioethers may oxidize to sulfoxides or sulfones under oxidizing agents (e.g., hydrogen peroxide).
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Reduction : While not explicitly reported, thiadiazole rings could theoretically undergo reduction to thiazole derivatives, though this may require harsh conditions.
Amide Functionalization
The carboxamide group participates in reactions typical of amides:
-
Hydrolysis : Acidic or basic hydrolysis converts the amide to carboxylic acid derivatives.
-
Amidation : Coupling reactions (e.g., using carbodiimides) could introduce new amide bonds if structural modifications are desired.
Cyclization and Ring-Forming Reactions
The compound’s heterocyclic framework suggests potential for:
-
Cross-cyclization : Reaction with electrophiles (e.g., aldehydes) to form fused heterocycles, though no direct evidence exists in the provided sources.
Reaction Comparison Table
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Electrophilic sites : The pyridazine ring’s electron-deficient nature may direct reactions to specific positions.
-
Nucleophilic sites : The morpholino group could act as a nucleophile in substitution reactions, though its stability under basic conditions may limit such transformations.
Analytical Confirmation
Post-reaction characterization typically involves:
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NMR spectroscopy : Confirms structural changes (e.g., disappearance of NH signals in amide hydrolysis) .
-
Mass spectrometry : Identifies molecular weight shifts (e.g., oxidation increases mass).
Biological and Chemical Implications
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Drug design : Thiadiazole derivatives are known for anticancer, antimicrobial, and anti-inflammatory activities. Reactions that modify the ethylthio group or amide functionality could optimize these properties.
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Stability : Oxidation products (e.g., sulfones) may exhibit altered pharmacokinetics or toxicity profiles.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide has been studied for its potential as an anticancer agent . Thiadiazole derivatives are recognized for their ability to inhibit enzymes involved in cell division and proliferation.
Synthetic Routes
The synthesis of this compound typically involves multiple steps including the formation of thiadiazole rings through methods like the Gewald reaction or Paal-Knorr synthesis. These methods allow for the introduction of various functional groups that enhance biological activity .
Anticancer Research
Numerous studies have explored the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promise in preclinical models for inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The compound's structure may enhance its efficacy against resistant strains of bacteria .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazoles exhibited significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial activity of thiadiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring significantly affected antimicrobial potency .
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Key Differences :
- The morpholine group in the target compound enhances hydrophilicity compared to phenoxy (5g) or thiophene (872704-30-8) substituents.
Research Findings and Implications
- Synthetic flexibility : Thiadiazole derivatives are synthesized via POCl3-catalyzed cyclization or nucleophilic substitution (e.g., ), suggesting feasible routes for the target compound .
- Bioactivity trends : Ethylthio substituents (as in 5g) correlate with moderate yields and high melting points, while electron-withdrawing groups (e.g., trifluoromethyl in FOE 5043) enhance pesticidal activity .
- Unanswered questions : The target compound’s specific biological targets and pharmacokinetic profile remain uncharacterized in the evidence, warranting further study.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiadiazole ring followed by coupling with the morpholinopyridazine moiety. The general synthetic route is outlined as follows:
- Formation of 5-Ethylthio-1,3,4-thiadiazole : This is achieved through the reaction of ethylthio and hydrazine derivatives under acidic conditions.
- Coupling Reaction : The thiadiazole derivative is then reacted with 6-morpholinopyridazine-3-carboxylic acid to form the final amide product.
- Purification : The compound is purified using recrystallization techniques or chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated effective inhibition against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in animal models:
- Experimental Models : In carrageenan-induced paw edema tests in rats, this compound significantly reduced inflammation compared to control groups .
Analgesic Properties
In addition to anti-inflammatory effects, analgesic properties have been noted:
- Pain Models : The compound was tested in acetic acid-induced writhing tests and exhibited a marked reduction in pain response, suggesting potential use in pain management therapies .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged from current research:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : It is suggested that the compound interacts with pain pathways possibly through opioid receptor modulation or interference with pain signaling pathways.
- Antioxidant Activity : Some studies indicate that thiadiazole derivatives possess antioxidant properties that contribute to their anti-inflammatory effects by scavenging free radicals .
Case Studies and Research Findings
A detailed examination of specific case studies highlights the compound's effectiveness across various biological assays:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-morpholinopyridazine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core .
- Route 2 : Use hydrazide intermediates with carbon disulfide and KOH in ethanol under reflux (10 h), followed by acidification to form oxadiazole-thione derivatives, as demonstrated in analogous syntheses .
- Key Factors :
- Solvent Choice : Acetonitrile for rapid condensation vs. ethanol for controlled cyclization.
- Catalysts : Triethylamine in DMF reduces sulfur byproduct formation .
- Data Table :
| Route | Reagents | Solvent | Time | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| 1 | I₂, Et₃N | DMF | 3 min | 65–75 | S₈ (trace) |
| 2 | CS₂, KOH | Ethanol | 10 h | 40–50 | Thiols |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical Workflow :
¹H/¹³C NMR : Assign peaks for ethylthio (δ 1.3–1.5 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) and morpholino (δ 3.6–3.8 ppm for N-CH₂) groups .
IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-S/S-C bonds (600–700 cm⁻¹) .
HRMS : Validate molecular weight (e.g., [M+H]⁺ at 381.08 Da for C₁₃H₁₇N₅O₂S₂) .
- Challenges : Overlapping signals in crowded regions (e.g., aromatic protons); use 2D NMR (COSY, HSQC) for resolution .
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) for this compound?
- Methods :
- Solubility : Use shake-flask assays in buffers (pH 1–13) with HPLC quantification .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets like GSK-3β?
- Protocol :
Target Selection : Use crystal structures of GSK-3β (PDB: 1H8F) for binding site analysis.
Docking Software : AutoDock Vina or Schrödinger Suite to assess binding affinity .
Key Interactions : Morpholino oxygen may form hydrogen bonds with Lys85; ethylthio group enhances hydrophobic contact .
- Validation : Compare with known inhibitors (e.g., tideglusib) via IC₅₀ assays in kinase inhibition studies .
Q. What strategies resolve contradictions in reported biological activity data (e.g., pH-dependent antimicrobial effects)?
- Case Study : Antimicrobial activity of thiadiazoles varies with pH due to protonation of sulfhydryl groups.
- Methodology :
- Controlled Assays : Repeat MIC tests at pH 5.0 vs. 7.4 to isolate pH effects .
- Structural Modifications : Introduce pH-stable substituents (e.g., methyl instead of ethylthio) .
- Data Table :
| pH | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| 5.0 | 8.2 | >64 |
| 7.4 | 32.5 | 45.3 |
Q. How can synthesis be optimized to minimize sulfur byproducts during cyclization?
- Approach :
- Catalyst Screening : Replace iodine with milder oxidants (e.g., H₂O₂) to reduce S₈ formation .
- Kinetic Control : Shorten reaction time (<2 min) in acetonitrile to limit side reactions .
- Analytical Tools : TLC monitoring (hexane:EtOAc 3:1) and GC-MS for byproduct quantification .
Q. What structure-activity relationship (SAR) insights guide the modification of substituents (e.g., ethylthio vs. morpholino)?
- Key Findings :
- Ethylthio Group : Enhances lipophilicity (LogP +0.5) and trypanocidal activity (IC₅₀: 0.8 µM vs. 2.1 µM for methyl analogs) .
- Morpholino Ring : Improves solubility (2.5 mg/mL in PBS) but may reduce CNS penetration due to polarity .
- Design Strategy : Hybridize with pyrrolidine or piperazine to balance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
